molecular formula C6H10N4O B011490 4-(1H-1,2,3-Triazol-4-yl)morpholine CAS No. 109831-91-6

4-(1H-1,2,3-Triazol-4-yl)morpholine

Cat. No. B011490
M. Wt: 154.17 g/mol
InChI Key: CULRPBPHNDSYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-1,2,3-Triazol-4-yl)morpholine, also known as T4M, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. T4M is a five-membered ring that consists of a nitrogen atom and four carbon atoms, with a morpholine group attached to one of the carbon atoms and a triazole ring attached to another. This compound has shown promising results in various scientific research applications, including drug discovery, bioconjugation, and chemical biology.

Mechanism Of Action

The mechanism of action of 4-(1H-1,2,3-Triazol-4-yl)morpholine is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. The triazole ring in 4-(1H-1,2,3-Triazol-4-yl)morpholine has been shown to undergo click reactions with alkynes, which has led to its use in bioconjugation and chemical biology.

Biochemical And Physiological Effects

4-(1H-1,2,3-Triazol-4-yl)morpholine has been shown to have low toxicity and high biocompatibility, making it an ideal candidate for various biological applications. It has been used in cell culture studies to investigate its effects on cell proliferation and apoptosis. 4-(1H-1,2,3-Triazol-4-yl)morpholine has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(1H-1,2,3-Triazol-4-yl)morpholine is its ease of synthesis and high purity. It is also highly stable and has a long shelf life, making it a convenient reagent for laboratory experiments. However, 4-(1H-1,2,3-Triazol-4-yl)morpholine is relatively expensive compared to other reagents, which may limit its use in some laboratories.

Future Directions

There are several future directions for the use of 4-(1H-1,2,3-Triazol-4-yl)morpholine in scientific research. One possible application is in the development of new drug delivery systems, where 4-(1H-1,2,3-Triazol-4-yl)morpholine could be used to improve the pharmacokinetics and pharmacodynamics of existing drugs. 4-(1H-1,2,3-Triazol-4-yl)morpholine could also be used in the development of new antimicrobial agents, where its low toxicity and high biocompatibility could be advantageous. Additionally, 4-(1H-1,2,3-Triazol-4-yl)morpholine could be used in the development of new biomaterials, where its unique chemical properties could be exploited to create novel materials with specific properties.

Synthesis Methods

The synthesis of 4-(1H-1,2,3-Triazol-4-yl)morpholine involves the reaction of morpholine with sodium azide and copper sulfate in water. The reaction proceeds through copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. This method has been optimized to produce high yields of 4-(1H-1,2,3-Triazol-4-yl)morpholine with excellent purity.

Scientific Research Applications

4-(1H-1,2,3-Triazol-4-yl)morpholine has been extensively studied for its potential applications in drug discovery. It has been used as a building block in the synthesis of various bioactive molecules, including antitumor agents, antifungal agents, and antimicrobial agents. 4-(1H-1,2,3-Triazol-4-yl)morpholine has also been used in the development of targeted drug delivery systems, where it is conjugated to a drug molecule to improve its pharmacokinetics and pharmacodynamics.

properties

CAS RN

109831-91-6

Product Name

4-(1H-1,2,3-Triazol-4-yl)morpholine

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

4-(2H-triazol-4-yl)morpholine

InChI

InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-5-7-9-8-6/h5H,1-4H2,(H,7,8,9)

InChI Key

CULRPBPHNDSYGC-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NNN=C2

Canonical SMILES

C1COCCN1C2=NNN=C2

synonyms

Morpholine, 4-(1H-1,2,3-triazol-4-yl)- (9CI)

Origin of Product

United States

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